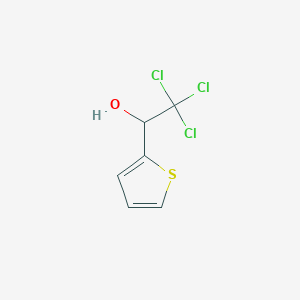








|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Cl:6][C:7]([Cl:11])([Cl:10])[CH:8]=[O:9]>CCCCCCC>[Cl:6][C:7]([Cl:11])([Cl:10])[CH:8]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[OH:9]
|


|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=CC=C1
|
|
Name
|
|
|
Quantity
|
7.35 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
|
Name
|
15
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3.5 hr
|
|
Duration
|
3.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CONCENTRATION
|
|
Details
|
the n-heptane solution was concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was purified by distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(O)C=1SC=CC1)(Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.32 g | |
| YIELD: CALCULATEDPERCENTYIELD | 20% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |